

In-Depth Technical Guide to the Solubility of 4,5-Diaminopyrimidine

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Compound of Interest

Compound Name: 4,5-Diaminopyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4,5-Diaminopyrimidine**, a critical parameter for its application in research and drug development. Due to the limited availability of direct quantitative solubility data, this guide synthesizes information from analogous pyrimidine derivatives and outlines detailed experimental protocols for determining its solubility profile.

Physicochemical Properties of 4,5-Diaminopyrimidine

4,5-Diaminopyrimidine is a heterocyclic organic compound with the chemical formula C₄H₆N₄. [1][2][3] It serves as a vital intermediate in the synthesis of various biologically active molecules, including purines and certain therapeutic agents.[4][5] A summary of its key physicochemical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₄ H ₆ N ₄	[1] [2] [3]
Molecular Weight	110.12 g/mol	[1] [2]
Melting Point	204-206 °C	[2] [4]
Boiling Point	229 °C at 32 mmHg	[2] [4]
Appearance	White to gray to brown crystalline powder	[6]

Solubility Profile of 4,5-Diaminopyrimidine

Direct, quantitative solubility data for **4,5-Diaminopyrimidine** in a range of solvents is not extensively reported in publicly available literature. However, based on the solubility of structurally similar pyrimidine derivatives, a qualitative assessment can be made. The solubility of pyrimidine compounds is generally influenced by factors such as temperature, pH, and the polarity of the solvent.[\[7\]](#)[\[8\]](#)[\[9\]](#)

General Solubility Observations for Pyrimidine Derivatives:

- Temperature Dependence: The solubility of pyrimidine derivatives typically increases with a rise in temperature.[\[7\]](#)[\[9\]](#)
- pH Influence: The amino groups on the pyrimidine ring mean that the compound's solubility is likely to be pH-dependent.[\[8\]](#)
- Solvent Polarity: Polar solvents are generally more effective at dissolving polar compounds like diaminopyrimidines.

Qualitative Solubility Data (Inferred from Analogous Compounds):

The following table summarizes the expected qualitative solubility of **4,5-Diaminopyrimidine** based on data for related compounds like 2,4-Diamino-6-chloropyrimidine.

Solvent	Expected Qualitative Solubility	Rationale/Analogous Data
Water	Moderately Soluble	2,4-Diamino-6-chloropyrimidine exhibits moderate water solubility. The amino groups can form hydrogen bonds with water.
Ethanol	Soluble	2,4-Diamino-6-chloropyrimidine is more soluble in ethanol than in water. Ethanol is a polar protic solvent.
Methanol	Soluble	Similar to ethanol, methanol is a polar protic solvent expected to solubilize 4,5-Diaminopyrimidine.
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a powerful, polar aprotic solvent known to dissolve a wide range of organic compounds.[10][11]
Acetone	Sparingly Soluble to Soluble	Acetone is a polar aprotic solvent and may offer some degree of solubility.
Chloroform	Sparingly Soluble to Insoluble	Chloroform is a relatively non-polar solvent and is less likely to be an effective solvent.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for **4,5-Diaminopyrimidine**, the following experimental protocols, adapted from methodologies for other pyrimidine derivatives, are recommended.[7][12][13]

Thermodynamic (Equilibrium) Solubility Determination using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

- **4,5-Diaminopyrimidine** (solid powder)
- Selected solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol)
- Vials with screw caps
- Constant temperature shaker bath
- Analytical balance
- Filtration device (e.g., 0.45 μm syringe filters)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- Add an excess amount of solid **4,5-Diaminopyrimidine** to a vial containing a known volume of the test solvent. Ensure a visible excess of solid remains.
- Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
- After equilibration, allow the samples to stand to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.
- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

- Quantify the concentration of **4,5-Diaminopyrimidine** in the diluted sample using a validated HPLC method with a calibration curve.
- The calculated concentration represents the thermodynamic solubility.

pH-Dependent Aqueous Solubility Profile

This protocol is essential for understanding the solubility behavior in biological systems.[14][15]

Materials:

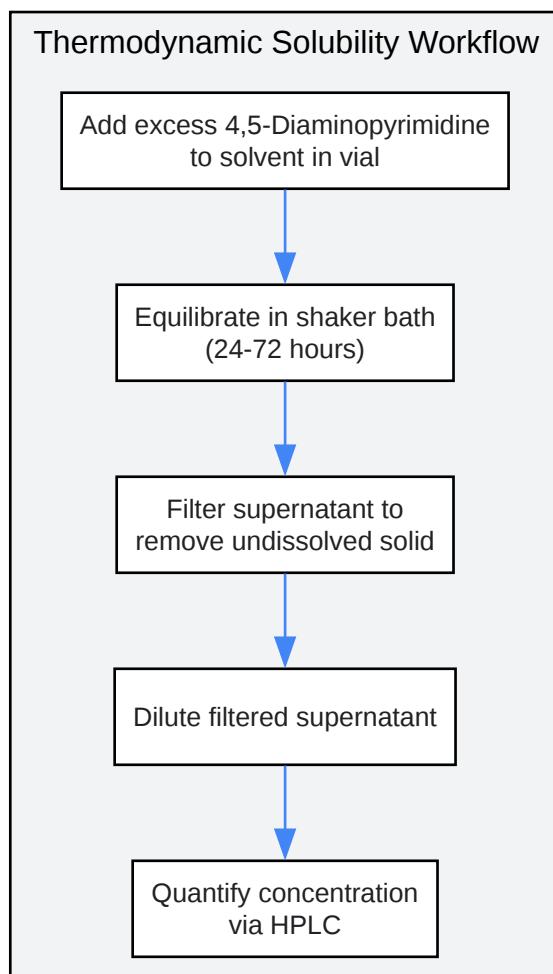
- 4,5-Diaminopyrimidine**
- Aqueous buffers covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)
- Equipment as listed in the Thermodynamic Solubility protocol.

Procedure:

- Perform the Thermodynamic Solubility Determination protocol (Section 3.1) in parallel using the different pH buffers as the solvents.
- Ensure the pH of each buffer is measured before and after the equilibration period to confirm stability.
- Plot the determined solubility values against the final measured pH of each buffer to generate the pH-solubility profile.

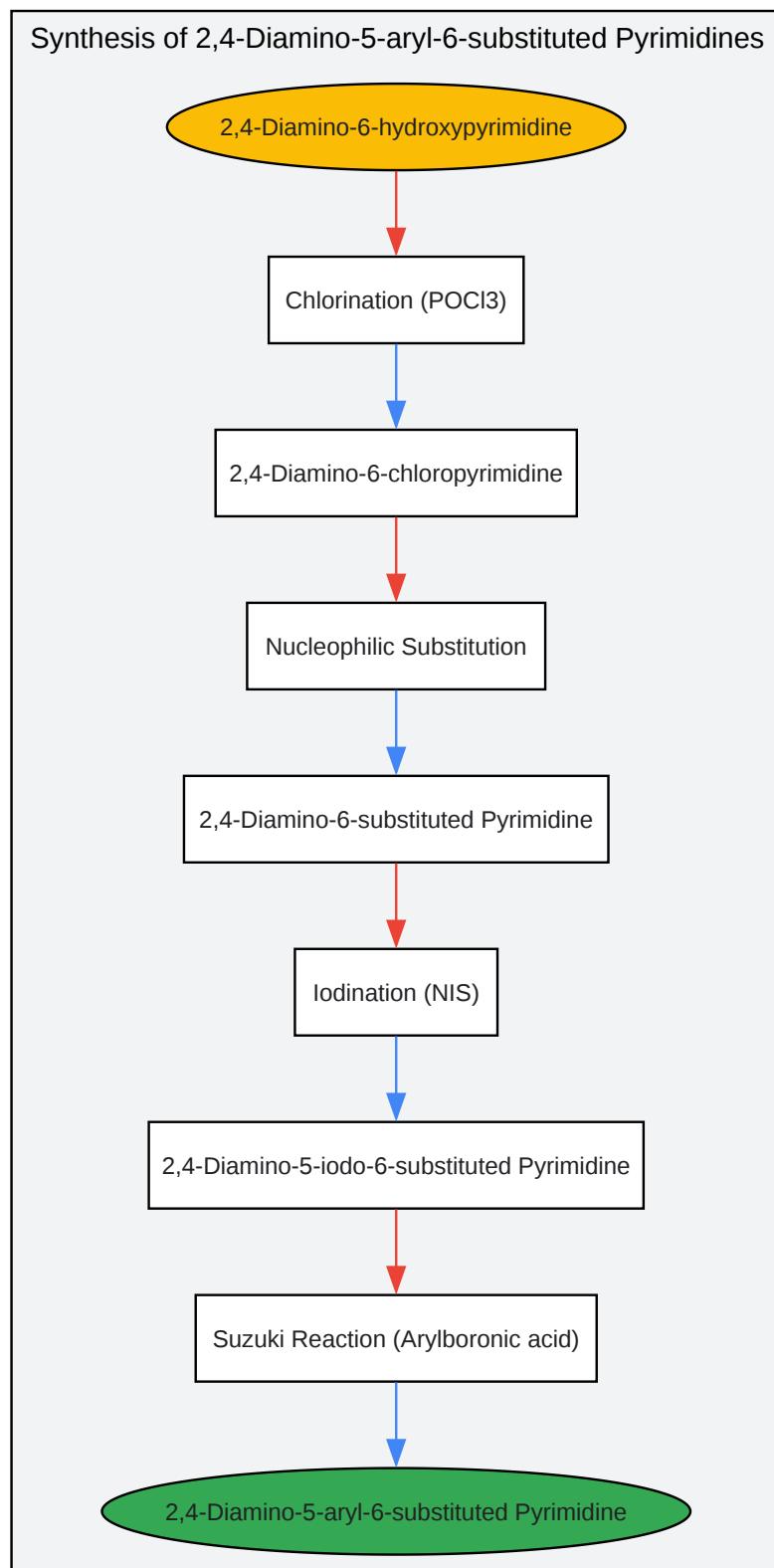
Visualization of Experimental Workflows and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving **4,5-Diaminopyrimidine**.



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: Synthetic Pathway Utilizing a Diaminopyrimidine Core.[16]

Conclusion

While specific quantitative solubility data for **4,5-Diaminopyrimidine** remains elusive in readily available literature, this guide provides a robust framework for researchers. By understanding the general solubility trends of pyrimidine derivatives and employing the detailed experimental protocols outlined, scientists and drug development professionals can accurately determine the solubility of **4,5-Diaminopyrimidine** in various solvents and conditions. This information is paramount for advancing its use in the synthesis of novel compounds and for the development of effective pharmaceutical formulations.

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